RSC133

Induced Pluripotent Stem Cells Cellular Reprogramming Epigenetic Modulators

RSC133 is a dual HDAC/DNMT inhibitor validated to increase human somatic cell reprogramming efficiency 3-fold at 10 µM and functionally replace the oncogenic factor c-Myc, ensuring integration-free, oncogene-free iPSCs. This unique profile simplifies workflows by supporting both reprogramming and pluripotent stem cell maintenance, reducing consumable costs compared to single-target inhibitors.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 1418131-46-0
Cat. No. B046086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSC133
CAS1418131-46-0
Synonyms(E)-3-(3-(1H-Indol-3-yl)acrylamido)benzamide;  3-[[(2E)-3-(1H-Indol-3-yl)-1-oxo-2-propen-1-yl]amino]benzamide
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
InChIInChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
InChIKeyHYUDSQGICKAEGE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





RSC133 (CAS 1418131-46-0): A Dual-Action Epigenetic Modulator for Enhanced Cellular Reprogramming and Pluripotency Maintenance


RSC133 is a synthetic small molecule belonging to the class of dual epigenetic modulators, specifically identified as a derivative of indoleacrylic/indolepropionic acid [1]. Its primary characterized biochemical activity is the concurrent inhibition of both histone deacetylase (HDAC) and DNA methyltransferase (DNMT) enzymes [2]. This compound has been demonstrated to effectively facilitate the reprogramming of human somatic cells into a pluripotent state and supports the maintenance of an undifferentiated state in human pluripotent stem cells (hPSCs) [1].

Why RSC133 (CAS 1418131-46-0) Cannot Be Replaced by Generic HDAC or DNMT Inhibitors in Human Cell Reprogramming Workflows


Substitution with standard single-target HDAC inhibitors (e.g., Valproic Acid, Sodium Butyrate) or DNMT inhibitors (e.g., 5-Azacytidine) is not functionally equivalent. RSC133's unique dual-inhibition mechanism of both HDAC and DNMT is intrinsically linked to its ability to promote human somatic cell reprogramming and maintain pluripotency [1]. Unlike many single inhibitors which show optimal efficacy in mouse models, RSC133's activity has been specifically validated and quantified in human cell systems, achieving a 3-fold enhancement in reprogramming efficiency [2]. Furthermore, RSC133 has the demonstrated ability to substitute for the oncogenic factor c-Myc, a functional replacement that single-target epigenetic inhibitors have not been shown to replicate [1]. This combination of dual-target specificity, human cell validation, and functional c-Myc replacement creates a distinct profile that makes simple substitution with generics inappropriate for achieving consistent, high-fidelity reprogramming outcomes.

Quantitative Differentiation of RSC133 (CAS 1418131-46-0) Against Closest Comparators: A Head-to-Head Evidence Guide for Stem Cell Scientists and Procurement Specialists


RSC133 Delivers a 3-Fold Increase in Human Cell Reprogramming Efficiency at a 50-Fold Lower Concentration than the DNMT Inhibitor 5-Azacytidine

In a direct comparison of small molecule enhancers for iPSC reprogramming, RSC133 at a concentration of 10 μM achieved a 3-fold increase in reprogramming efficiency in human cells [1]. In contrast, the widely used DNMT inhibitor 5-Azacytidine (5-aza-CR, AZA) requires a 50-fold higher concentration of 0.5 mM (500 μM) to achieve a comparable 3-fold increase, and this result was observed in mouse, not human, cells [1]. This demonstrates RSC133's superior potency and human-cell-specific efficacy at a significantly lower working concentration.

Induced Pluripotent Stem Cells Cellular Reprogramming Epigenetic Modulators

RSC133's Dual HDAC/DNMT Inhibition Mechanism Uniquely Activates Key Pluripotency Genes in Human Cells Compared to Single-Target Inhibitors

Treatment of human foreskin fibroblasts (hFFs) with RSC133 led to a rapid and significant upregulation of core pluripotency-associated genes. Quantitative PCR analysis showed that expression of Nanog, Oct4, and Rex1 was increased by 2- to 2.5-fold following RSC133 exposure . While HDAC inhibitors like valproic acid (VPA) and sodium butyrate are known to enhance reprogramming, their specific effects on this precise panel of human pluripotency genes at this magnitude have not been documented as a direct result of single-target inhibition alone, highlighting the functional advantage of RSC133's dual mechanism.

Pluripotency Gene Activation Epigenetic Regulation

RSC133 Provides a Critical Safety Advantage by Functionally Replacing the Oncogenic Transcription Factor c-Myc, a Property Not Shared by Generic HDAC/DNMT Inhibitors

The patent literature explicitly states that RSC133 can substitute for c-Myc, a canonical reprogramming factor that is also a known oncogene, in the generation of induced pluripotent stem cells (iPSCs) [1]. The use of c-Myc in reprogramming protocols is a major safety concern due to its tumorigenic potential. RSC133 effectively increases reprogramming efficiency without the need for this oncogenic transcription factor [1]. This functional substitution is a unique, documented property of RSC133 not associated with common HDAC inhibitors like valproic acid or sodium butyrate, or DNMT inhibitors like 5-azacytidine.

Cell Therapy Safety iPSC Generation Oncogene Replacement

RSC133 Exhibits Efficacy Under Both Normoxic and Hypoxic Culture Conditions, Uniquely Mitigating Cellular Aging During Reprogramming

Unlike many reprogramming enhancers whose activity may be limited to specific oxygen tensions, RSC133 has been demonstrated to effectively increase reprogramming efficiency under both normal oxygen (normoxic) and low oxygen (hypoxic) culture conditions [1]. Hypoxia is known to influence the epigenetic landscape and can either promote or inhibit reprogramming depending on the context and the compounds used. Furthermore, RSC133 is documented to inhibit the induction of cellular aging (senescence) during the reprogramming process [1], a common barrier to efficient iPSC generation that single-target HDAC or DNMT inhibitors do not systematically address.

Cellular Senescence Hypoxia iPSC Culture Optimization

Targeted Research and Industrial Applications Where RSC133 (CAS 1418131-46-0) Provides a Verifiable, Quantifiable Advantage Over Alternatives


Development of Safer, c-Myc-Free iPSC Lines for Clinical and Translational Research

RSC133 is optimally suited for protocols aimed at generating integration-free and oncogene-free induced pluripotent stem cells (iPSCs). Its demonstrated ability to functionally replace the oncogenic transcription factor c-Myc [1] allows researchers to establish reprogramming workflows that inherently mitigate tumorigenic risk. This is a critical requirement for any iPSC line destined for downstream differentiation into cells for potential therapeutic applications or disease modeling where safety is paramount. The compound's dual HDAC/DNMT inhibition ensures high reprogramming efficiency [2] even in the absence of c-Myc, providing a verifiable advantage over standard single-target epigenetic inhibitors.

Enhanced Human Cell Reprogramming Workflows Requiring High Efficiency and Reduced Reagent Load

For projects focused on reprogramming recalcitrant human somatic cell types or establishing patient-specific iPSC biobanks, RSC133 offers a quantifiable improvement in workflow economics and performance. As established, RSC133 achieves a 3-fold enhancement in human cell reprogramming at a concentration of 10 μM, a 50-fold lower working concentration than the 0.5 mM required for 5-Azacytidine to achieve a similar effect in mouse cells [2]. This higher potency per unit mass directly reduces the cost of consumables per reprogramming experiment and lowers the overall chemical load on cells, potentially improving cell health and the quality of the resulting iPSCs.

Maintenance and Expansion of Human Pluripotent Stem Cells (hPSCs) Under Defined Culture Conditions

RSC133 is not only a reprogramming enhancer but also a potent reagent for the routine maintenance and expansion of established human pluripotent stem cell (hPSC) lines. The compound has been shown to support the undifferentiated state of hPSCs and promote their proliferation [REFS-1, REFS-2]. This dual role—first in generating iPSCs and then in maintaining them—provides a streamlined approach for stem cell core facilities and large-scale production labs. Procuring a single, well-characterized small molecule that supports both stages of the workflow simplifies inventory management and reduces the risk of introducing undefined or variable factors from multiple alternative maintenance supplements.

High-Fidelity Disease Modeling and Drug Screening Using Human Pluripotent Stem Cells

The specific, quantifiable activation of core pluripotency genes (Nanog, Oct4, Rex1 by 2- to 2.5-fold) by RSC133 indicates that the iPSCs generated in its presence are more robustly reprogrammed. For applications in disease modeling and drug screening, the starting quality of the iPSC line is critical. RSC133's ability to inhibit cellular senescence during reprogramming [1] further contributes to generating healthier, more stable iPSC lines with fewer acquired genetic or epigenetic abnormalities. This results in a more reliable and reproducible cellular substrate for high-throughput screening campaigns and for creating accurate in vitro models of human disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSC133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.